![molecular formula C18H15N3O5S2 B2743352 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896331-92-3](/img/structure/B2743352.png)
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
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Description
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide, commonly known as ANIT-13, is a novel compound that has gained significant attention in the field of medicinal chemistry. ANIT-13 has been synthesized using various methods, and its potential applications in scientific research have been explored.
Scientific Research Applications
Synthesis and Applications in Drug Development
Synthesis of Derivatives for Drug Discovery
The synthesis of new derivatives such as nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one shows the potential for developing novel therapeutic agents. These compounds are synthesized through cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides, indicating a methodology that could be applied to the synthesis and exploration of "(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide" derivatives for various pharmacological activities (Shlenev et al., 2017).
Antiparasitic and Antimicrobial Activities
Broad-Spectrum Antiparasitic Activity
Thiazolides, including nitazoxanide, a compound related in structure to thiazolyl benzenesulfonamides, have been shown to exhibit broad-spectrum activities against helminths, protozoa, enteric bacteria, and viruses. This suggests that derivatives of "(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide" might also hold potential for broad-spectrum antiparasitic and antimicrobial applications, offering a significant avenue for research and development in infectious disease treatment (Esposito et al., 2005).
Mechanistic Insights and Drug Action
Mechanism of Action and Structural Insights
The study of thiazolides and their derivatives provides insights into their mechanism of action, which is not solely dependent on the nitro group but also involves other structural features such as the positioning of methyl groups. This knowledge can guide the design of new compounds with enhanced activity and specificity, highlighting the importance of structural-functional relationships in drug development. The adaptability in the chemical structure of thiazolides to modify biological activity underscores the potential for derivatives of "(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide" in targeting specific pathogens or cancer cells (Hemphill et al., 2012).
Selective Adsorption and Sensory Applications
Selective Adsorption and Sensory Applications
Research on metal-organic frameworks (MOFs) incorporating thiazole derivatives indicates potential applications in selective adsorption and sensing. This suggests that structurally related compounds like "(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide" could be explored for environmental or analytical applications, such as the selective adsorption of pollutants or the development of chemical sensors (Guo et al., 2017).
properties
IUPAC Name |
3-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-3-9-20-15-8-7-13(21(23)24)11-16(15)27-18(20)19-17(22)12-5-4-6-14(10-12)28(2,25)26/h3-8,10-11H,1,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLMSLKVSJRGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide |
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